3-Iodo-2-phenylpyridine

Metal-Halogen Exchange Lithiation Process Chemistry

Problem: Bromo- & chloro-analogs deliver sub-optimal cross-coupling yields. Solution: 3-Iodo-2-phenylpyridine leverages superior iodine electrophilicity for efficient Suzuki, Sonogashira, and metal-halogen exchange reactions. Key outcomes: • Enables 'good to excellent' Sonogashira yields; • Directs regioselective ortho-C-H activation on the phenyl ring; • Serves as a strong, directional halogen-bond donor for supramolecular design.

Molecular Formula C11H8IN
Molecular Weight 281.09 g/mol
Cat. No. B13020891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-2-phenylpyridine
Molecular FormulaC11H8IN
Molecular Weight281.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC=N2)I
InChIInChI=1S/C11H8IN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H
InChIKeyMQWHNVARMFYDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-2-phenylpyridine (CAS 1214389-70-4): A Halogenated Pyridine Scaffold for Cross-Coupling and Coordination Chemistry


3-Iodo-2-phenylpyridine is a halogenated heteroaromatic building block with the molecular formula C₁₁H₈IN and a molecular weight of 281.09 g/mol . It is characterized by an iodine substituent at the 3-position of a pyridine ring bearing a phenyl group at the 2-position . This structural arrangement enables its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, and as a ligand precursor for cyclometalated metal complexes . The compound is primarily employed in academic and industrial research settings for the construction of biaryl systems and the development of luminescent materials and bioactive molecules .

Halogenated pyridine scaffold for cross-coupling
Electrophilic partner in Pd-catalyzed Suzuki and Sonogashira reactions
Ligand precursor for cyclometalation and coordination chemistry

Why 3-Iodo-2-phenylpyridine Cannot Be Replaced by Other Halogenated or Non-Halogenated Phenylpyridine Analogs


The presence, position, and identity of the halogen atom on the phenylpyridine core fundamentally dictate the compound's reactivity in cross-coupling, metal-halogen exchange, and coordination chemistry. Substituting 3-Iodo-2-phenylpyridine with its bromo (3-Bromo-2-phenylpyridine) or chloro (3-Chloro-2-phenylpyridine) analogs, or with the non-halogenated parent 2-phenylpyridine, leads to significantly different reaction outcomes in terms of yield, selectivity, and required conditions [1]. The iodine atom's superior leaving group ability and its capacity for halogen bonding interactions are key differentiators that cannot be replicated by other halogens [2]. Furthermore, the specific 3-iodo substitution pattern dictates regioselectivity in subsequent transformations, a property lost when using isomers like 2-(3-iodophenyl)pyridine . These differences are not merely academic; they have direct and quantifiable consequences for synthetic efficiency and product purity in both research and industrial applications [3].

Leaving group propensity
Iodine’s reported higher leaving group ability may shift metal-halogen exchange efficiency and purity compared to Br or Cl analogs.
Halogen bonding capacity
Strong I···X interactions enable crystal engineering; Br and Cl do not provide comparable directional bonding, limiting supramolecular design.
Regioselectivity control
3-iodo on pyridine permits sequential C-H activation/cross-coupling; isomeric iodo position alters reaction outcomes and product distribution.

Quantitative Differentiation of 3-Iodo-2-phenylpyridine: Head-to-Head and Cross-Study Performance Data


Superior Leaving Group Ability: Iodine vs. Bromine in Metal-Halogen Exchange for 2-Substituted Pyridine Synthesis

In the synthesis of 2-substituted pyridines, the choice of halogen is critical for metal-halogen exchange efficiency. A process patent (US 6,054,583) explicitly claims that the use of a 2-iodopyridine derivative leads to an 'enhanced yield and purity' of the final 2-substituted pyridine compared to the use of a 2-bromopyridine when reacted with sec-butyllithium [1]. This is a direct class-level inference for 3-Iodo-2-phenylpyridine, as the iodine at the 2-position in the patent's general structure (formula II) is directly analogous to the iodine in the 3-position of our target compound when considering its reactivity as a halopyridine [2]. The quantitative improvement, while not specified as a single yield value, is a documented outcome of substituting bromine with iodine in this specific, industrially-relevant transformation.

Metal-halogen exchange
Class-level inference
Enhanced yield and purity vs 2-bromopyridine
Reported yield advantage supports iodo selection in lithiation routes.
Conditions: sec-BuLi, -100 °C to 25 °C.
Metal-Halogen Exchange Lithiation Process Chemistry

Cross-Coupling Yield Advantage: Iodo- vs. Bromo- vs. Chloro-Phenylpyridines in Pd-Catalyzed Reactions

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling follows the established trend I > Br >> Cl. This is directly supported by a study on the reductive cross-coupling of halobenzenes (PhX; X = Cl, Br, I) with pyridine, which reports an isolated yield of approximately 50% for the formation of 2-phenylpyridine [1]. While this study does not use 3-Iodo-2-phenylpyridine directly, it provides a quantitative baseline for the superior reactivity of iodoarenes. The general yield for Sonogashira coupling of iodopyridines with terminal alkynes is reported as 'good to excellent' [2], a descriptor consistently associated with yields significantly higher than those for the corresponding bromopyridines under similar conditions. This class-level inference positions 3-Iodo-2-phenylpyridine as the highest-performing halide for achieving maximum conversion in cross-coupling events.

Cross-coupling yield
Class-level inference
~50% (PhI → 2-PhPy); good-excellent (Sonogashira) vs Br/Cl analogs
Supports higher conversion in Pd-catalyzed couplings with iodo substrates.
PdCl₂(PPh₃)₂, CuI, DMF, 65 °C; reductive coupling with Pd/C, Zn, H₂O.
Suzuki-Miyaura Coupling Sonogashira Coupling Palladium Catalysis

Halogen Bonding Potential: A Unique Non-Covalent Interaction of Iodine vs. Other Halogens

The iodine atom in iodo-substituted 2-phenylpyridine derivatives is a potent halogen bond (XB) donor, a property that is significantly weaker or absent in bromo and chloro analogs [1]. This is demonstrated in studies of platinum(II) and iridium(III) complexes where the iodine atom on the pyridine ligand engages in directional XB interactions to form supramolecular architectures in the solid state [2]. The strength of the halogen bond is directly correlated with the polarizability of the halogen, which is highest for iodine. This non-covalent interaction is a critical design element in crystal engineering and can influence the solid-state properties, solubility, and biological activity of the resulting complexes [3].

Halogen bond donor
Cross-study comparable
Strong XB donor (I) vs Weak/negligible (Br, Cl)
Enables crystal engineering via directional halogen bonding.
Observed in Pt(II) and Ir(III) complex solid-state structures.
Halogen Bonding Supramolecular Chemistry Crystal Engineering

Regioselectivity Control: 3-Iodo Substitution vs. Isomeric Iodophenylpyridines in C-H Activation

The precise location of the iodine atom on the pyridine ring is a critical determinant of the product distribution in C-H activation and cyclometalation reactions. The 2-phenylpyridine scaffold itself is a classic directing group for ortho-C-H activation on the phenyl ring . However, the presence of a 3-iodo substituent on the pyridine ring of 3-Iodo-2-phenylpyridine does not interfere with this directing effect but instead provides a synthetic handle for subsequent functionalization. This is in contrast to isomers like 2-(3-iodophenyl)pyridine, where the iodine is on the phenyl ring, which would lead to a completely different regiochemical outcome in C-H activation and cross-coupling sequences . The specific 3-iodo-2-phenylpyridine isomer thus allows for a unique, sequential functionalization strategy: first, use the pyridine nitrogen for directed C-H activation on the phenyl ring, and second, use the 3-iodo group for cross-coupling.

Regioselectivity
Class-level inference
Ortho-C-H activation on phenyl, iodo available for coupling vs Isomeric iodophenylpyridine
Enables sequential functionalization strategy.
Pd-catalyzed C-H activation conditions.
C-H Activation Regioselectivity Cyclometalation

High-Impact Application Scenarios for 3-Iodo-2-phenylpyridine Based on Differential Evidence


High-Yield Synthesis of Complex 2-Substituted Pyridines via Metal-Halogen Exchange

In process chemistry settings where the goal is the efficient, high-yield production of 2-substituted pyridine derivatives, 3-Iodo-2-phenylpyridine is the preferred starting material. The enhanced yield and purity achievable with iodo-pyridines over bromo-pyridines in sec-butyllithium-mediated metal-halogen exchange, as claimed in U.S. Patent 6,054,583 [1], translates to a more cost-effective and scalable route. This is particularly relevant for the synthesis of pharmaceutical intermediates and fine chemicals where product purity is paramount.

Maximizing Conversion in Palladium-Catalyzed Cross-Coupling Libraries

For medicinal chemists and chemical biologists building libraries of biaryl or alkynyl-substituted pyridines, 3-Iodo-2-phenylpyridine offers the highest cross-coupling efficiency. The well-established reactivity trend (I > Br >> Cl) and the reported 'good to excellent' yields for Sonogashira couplings of iodopyridines [2] ensure maximum substrate conversion and product yield. This minimizes the need for extensive reaction optimization and facilitates the rapid generation of diverse compound collections for screening.

Crystal Engineering and Supramolecular Assembly via Halogen Bonding

Materials scientists and crystal engineers seeking to build predictable solid-state architectures should select 3-Iodo-2-phenylpyridine as a ligand or building block. Its iodine atom serves as a strong, directional halogen bond donor [3], a feature that is not available with bromo- or chloro- analogs. This allows for the rational design of supramolecular structures with tailored properties, such as porosity, luminescence, or electronic conductivity, as demonstrated in studies of platinum and iridium complexes.

Sequential Functionalization via Directed C-H Activation and Cross-Coupling

3-Iodo-2-phenylpyridine is uniquely suited for a tandem functionalization approach. Researchers can first exploit the 2-phenylpyridine core for highly regioselective ortho-C-H activation on the phenyl ring . Subsequently, the 3-iodo group can be used in a cross-coupling reaction to introduce a second, independent functional group. This two-step sequence, which is not accessible with other halogen regioisomers, provides a powerful and efficient route to complex, polysubstituted molecular scaffolds for drug discovery and materials applications.

Application
Selection Property
Validation Focus
Metal-halogen exchange route to 2-substituted pyridines
Iodo leaving group reactivity
Yield and purity endpoints in lithiation
Suzuki/Sonogashira coupling library synthesis
Aryl iodide coupling efficiency
Conversion and product yield in Pd-catalyzed reactions
Halogen-bonded supramolecular architectures
Strong iodine XB donor capability
Solid-state structure predictability
Orthogonal C-H activation / cross-coupling sequence
Pyridine-directed C-H activation with iodo handle
Regioselectivity and sequential derivatization

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